NIR-3 dye

Description

Significance of the Near-Infrared Spectral Region for Advanced Research

The near-infrared spectral region, generally defined as wavelengths between 700 nm and 1700 nm, is particularly significant for research involving biological systems and certain materials. This is primarily due to the reduced interaction of NIR light with biological tissues compared to visible light. Advantages include minimal interfering absorption and fluorescence from biological samples, reduced scattering, and enhanced tissue penetration depth. nih.govwikipedia.orgontosight.aisigmaaldrich.comfishersci.ca These characteristics enable deeper imaging with improved resolution and contrast in biological tissues, crucial for in vivo studies and complex biological environments. wikipedia.orgontosight.aisigmaaldrich.comfishersci.ca The NIR region is often divided into the NIR-I window (700-1000 nm) and the NIR-II window (1000-1700 nm), with the latter offering even lower autofluorescence and scattering, allowing for deeper penetration and higher resolution imaging. wikipedia.orgwikipedia.orgalfa-chemistry.com Beyond bioimaging, the NIR region is also relevant in materials science for applications such as light harvesting in solar cells and information recording. fishersci.bevulcanchem.com

Evolution of Near-Infrared Dyes in Chemical Biology and Materials Science

The development of NIR dyes has evolved significantly, driven by the increasing demand for probes and materials with improved performance in the NIR region. Initially, the availability of readily accessible NIR dyes was limited to a few classes. nih.govnih.gov Early applications in the 1930s included photographic sensitization. nih.gov Over time, significant effort has been directed towards synthesizing new NIR-active dyes with enhanced optical and physical properties. nih.gov This includes improving properties such as molar absorptivity, quantum yield, photostability, and water solubility, which are crucial for biological applications. nih.govontosight.aisigmaaldrich.comnih.govfishersci.ca Strategies have involved modifying existing dye skeletons with functional groups to increase aqueous solubility and reduce aggregation, as well as developing novel low molecular weight platforms. nih.govnih.gov The evolution has also seen the development of dyes with large Stokes shifts, which can minimize interference from excitation and scattered light. nih.govguidetopharmacology.org Recent advances include the design of dyes for the NIR-II window and the development of multifunctional NIR dyes with properties like tumor targeting. wikipedia.orgwikipedia.orgfishersci.cafishersci.com

Classification of Major Near-Infrared Dye Families in Research Contexts

NIR dyes used in academic research can be broadly classified based on their core chemical structures. Some of the major families include:

Cyanine (B1664457) Dyes: These are a large family of charged chromophores characterized by a conjugated polymethine chain linking heterocyclic rings, such as indole, quinoline, or benzothiazole. nih.govnih.govciteab.com Cyanine dyes are widely used due to their high molar absorptivity, strong fluorescence, and tunable spectral properties. nih.govnih.govciteab.com Examples include Indocyanine green (ICG), Cy7, and various heptamethine cyanines. wikipedia.orgcenmed.comciteab.commacsenlab.com

Phthalocyanine Dyes: These macrocyclic compounds are known for their intense absorption in the red and NIR regions. nih.govnih.govciteab.com Metal complexes of phthalocyanines are also prominent in research. nih.govnih.gov

Squaraine Dyes: Based on a squaric acid core, these dyes typically exhibit sharp absorption bands and high molar absorption coefficients. nih.govnih.govguidetopharmacology.orgnih.gov

BODIPY Analogs: Borondipyrromethane (BODIPY) dyes, while often emitting in the visible range, can be modified by fusing aromatic rings to the core to achieve NIR activity with improved quantum yields and extinction coefficients. nih.govciteab.comguidetopharmacology.orgmims.comnih.gov

Xanthene Dyes: While many common xanthene dyes like fluorescein (B123965) and rhodamine emit in the visible spectrum, modified xanthene structures can exhibit emission in the deep-red to NIR region, sometimes with large Stokes shifts. nih.govontosight.ainih.govalfa-chemistry.comwikipedia.orgindiamart.com

Properties

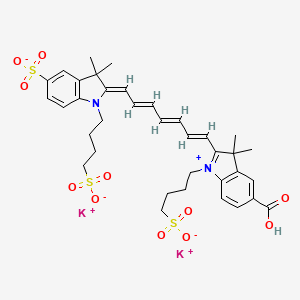

Molecular Formula |

C36H42K2N2O11S3 |

|---|---|

Molecular Weight |

853.1 g/mol |

IUPAC Name |

dipotassium;(2Z)-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |

InChI |

InChI=1S/C36H44N2O11S3.2K/c1-35(2)28-24-26(34(39)40)16-18-30(28)37(20-10-12-22-50(41,42)43)32(35)14-8-6-5-7-9-15-33-36(3,4)29-25-27(52(47,48)49)17-19-31(29)38(33)21-11-13-23-51(44,45)46;;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |

InChI Key |

XULWNLNVIZGOMP-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of Near Infrared Dyes

Strategic Design of Near-Infrared Chromophores for Enhanced Performance

The performance of NIR dyes is intrinsically linked to their molecular architecture and the precise engineering of their electronic systems. Rational design principles are employed to tune spectral properties, increase brightness, and improve stability.

Rational Design of Donor-Acceptor (D-π-A) Architectures

A prevalent strategy in the design of organic NIR dyes is the donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating unit (D) is conjugated through a π-spacer to an electron-withdrawing unit (A) nih.govrsc.orgresearchgate.netresearchgate.netnih.gov. This molecular arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a fundamental mechanism for achieving red-shifted absorption and emission wavelengths necessary for NIR activity acs.org. The extent of charge transfer and, consequently, the optical properties, can be modulated by varying the strength of the donor and acceptor groups and the nature and length of the π-conjugated bridge nih.govresearchgate.net.

The D-π-A architecture is effective in enabling intermolecular charge transfer, which is a key factor in the performance of organic dyes, particularly in applications like dye-sensitized solar cells researchgate.netresearchgate.net. By disrupting molecular symmetry and forming an asymmetric D-π-A structure, researchers have been able to enhance the electron-donating capability of the donor, leading to emission at longer wavelengths nih.gov.

Engineering of π-Conjugated Systems for Tunable Red-Shifted Emission

Extending the π-conjugation system is a primary method to reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) of both absorption and emission wavelengths into the NIR region acs.orgresearchgate.netacs.orglew.rorsc.org. This can be achieved by incorporating longer polymethine chains in cyanine (B1664457) dyes or extending aromatic frameworks in polycyclic systems acs.orglew.ronih.gov.

For instance, the installation of a pyrrolic unit onto the BODIPY chromophore can lead to a dramatic red shift in absorption and emission nih.gov. Further functionalization can fine-tune these photophysical properties nih.gov. In expanded porphyrinoids, energy-gap engineering through symmetry alteration of frontier molecular orbitals via metallation can achieve remarkable long-wavelength shifts in absorption researchgate.net. The elongation of π-conjugated bridges between donor and acceptor units in D-π-A dyes is a feasible strategy for enhancing light-harvesting in the NIR region researchgate.net.

However, extending the conjugated system excessively can lead to decreased solubility and increased aggregation, which can quench fluorescence acs.orgmdpi.com. Therefore, a balance must be struck between extending conjugation for red-shifted emission and maintaining favorable photophysical properties and solubility. Incorporating bulky substituents or charged groups can help mitigate aggregation issues lew.romdpi.comresearchgate.net.

Incorporation of Specific Molecular Building Blocks and Scaffolds

Various molecular building blocks and scaffolds are utilized to construct NIR dyes, each contributing unique electronic and structural properties. Common scaffolds include cyanines, BODIPYs, porphyrins, and phthalocyanines nih.govacs.orgresearchgate.netlew.rorsc.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.nettcichemicals.comacs.orgresearchgate.netnih.govnih.govrsc.orgrsc.orgtcichemicals.com.

Cyanine dyes, characterized by a polymethine bridge connecting two heterocyclic nitrogen-containing rings, are widely used due to the tunability of their absorption wavelength by modifying the length of the polymethine chain and the heterocyclic rings lew.ronih.govresearchgate.net. Heptamethine cyanine dyes, with a seven-carbon bridge, are particularly relevant for the NIR region lew.roresearchgate.netnih.gov. Examples include indocyanine green (ICG) and its derivatives nih.govrsc.org.

BODIPY (boron-dipyrromethene) derivatives are another important class of NIR dyes, known for their sharp absorption and emission bands and high fluorescence quantum yields nih.govacs.orgrsc.orgrsc.org. Modifications to the BODIPY core, such as the addition of pyrrolic units or fusion with other aromatic systems, can extend conjugation and shift emission into the NIR nih.govrsc.org. Aza-BODIPY dyes are NIR-emitting variants that can serve as building blocks for optical sensors rsc.org.

Porphyrins and phthalocyanines, macrocyclic compounds, and their metal complexes are also extensively studied for their NIR activity researchgate.netnih.govtcichemicals.com. Energy-gap engineering through metallation and structural modifications can lead to absorption and emission in the NIR-II and even NIR-III windows researchgate.net.

Other building blocks include squarylium dyes, quinone analogues, diimonium compounds, and azo derivatives tcichemicals.com. The incorporation of specific units like thieno[3,4-b]thiophene (B1596311) can lead to narrow bandgaps and absorption in the NIR region acs.org. Indole-based squaraines have also been synthesized with NIR absorption acs.org.

The choice of building blocks and their arrangement dictates the resulting dye's photophysical properties, solubility, and potential for functionalization for specific applications lew.romdpi.comtcichemicals.comnih.gov.

Advanced Synthetic Approaches for Near-Infrared Dye Derivatives

Efficient and selective synthetic methodologies are crucial for the preparation of complex NIR dye structures and their derivatives.

Regioselective Nucleophilic Aromatic Substitution Reactions

Regioselective nucleophilic aromatic substitution (SNAr) reactions are valuable tools for introducing various substituents onto aromatic or heteroaromatic systems within dye structures, allowing for fine-tuning of their properties nih.govacs.orggctlc.orgresearchgate.netchemrxiv.org. This method is particularly useful for functionalizing halogenated aromatic rings, where the electron-withdrawing nature of the halogens facilitates nucleophilic attack nih.govacs.org.

For example, regioselective SNAr reactions on halogenated BODIPY derivatives with nucleophiles like pyrroles have been used to synthesize pyrrolylBODIPY dyes with red-shifted absorption and emission nih.gov. Similarly, SNAr has been applied to the regioselective functionalization of tetrafluorobenzo-fused BOPYPY dyes with various nucleophiles acs.org. The ability to control the regioselectivity of substitution is essential for synthesizing well-defined dye structures with predictable properties.

Spectroscopic and Photophysical Characterization of Near Infrared Dyes

Fundamental Photophysical Mechanisms in Near-Infrared Dyes

Photophysical processes dictate how a dye absorbs energy, transitions to excited states, and subsequently deactivates through radiative (e.g., fluorescence) or non-radiative pathways.

Intramolecular Charge Transfer (ICT) is a fundamental mechanism in the design of many fluorescent probes, including some NIR chromophores. ICT typically occurs in molecules with a donor-π-acceptor (D-π-A) architecture, where electron density shifts from the donor to the acceptor moiety upon excitation. This process can influence the absorption and emission wavelengths, as well as the sensitivity of the dye to its environment. In the context of unsymmetrical squaraine dyes like SQ-1, SQ-2, and SQ-3, the molecular design can involve features intended to establish an ICT system. For instance, a propionic acid moiety was incorporated into SQ-1 to create an intramolecular charge transfer system and provide a site for bioconjugation nih.gov. While SQ-3 is part of this series of unsymmetrical squaraine dyes, specific detailed findings on ICT processes solely within the SQ-3 molecule were not explicitly detailed in the provided search results.

Excited State Intramolecular Motion (ESIM) refers to conformational changes or molecular rotations that occur within a molecule in its excited state. These motions can provide pathways for non-radiative deactivation, potentially leading to fluorescence quenching. The regulation of ESIM is an area of research aimed at controlling the fluorescence properties of dyes, particularly in aggregated states google.com. However, specific information regarding Excited State Intramolecular Motion and its regulation specifically in the context of "NIR-3 dye" (SQ-3) was not found in the provided search results.

Photoinduced Electron Transfer (PET) is a process where an electron is transferred between a photoexcited molecule (the dye) and another molecule or a different part of the same molecule. This transfer can quench the fluorescence of the dye. PET mechanisms are often utilized in the design of fluorescent sensors, where binding to a target molecule modulates the electron transfer process and alters the fluorescence intensity. While PET is a known photophysical mechanism relevant to fluorescent probes, specific information regarding PET mechanisms involving "this compound" (SQ-3) was not found in the provided search results.

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity and their spectral properties are appropriately matched (overlap between the donor's emission spectrum and the acceptor's absorption spectrum). FRET studies are valuable for investigating molecular interactions and conformational changes. In research involving squaraine dyes, FRET has been observed and studied. For the SQ-3 dye when conjugated to a peptide (SQ-3 PC), fluorescence quenching was observed in water nih.govwikipedia.org. This quenching was attributed to the combined effects of aggregation-induced quenching (AIQ) and Fluorescence Resonance Energy Transfer (FRET), with FRET found to be the dominant mechanism over AIQ wikipedia.org. The SQ-3 PC conjugate demonstrated a fluorescence quenching efficiency of 61.8% in water wikipedia.org.

Advanced Spectroscopic Techniques for Near-Infrared Dye Analysis

Various spectroscopic techniques are employed to characterize the absorption, emission, and excited-state properties of NIR dyes.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to measure the amount of light absorbed by a sample as a function of wavelength wikipedia.orgnih.gov. The UV-Vis absorption spectrum of a dye provides information about its electronic transitions and can be used to determine its concentration and assess its purity. For squaraine dyes like SQ-3, UV-Vis absorption spectral investigations are routinely conducted as part of their photophysical characterization nih.govwikipedia.org. These investigations can reveal details about dye aggregation and the influence of the surrounding environment on the dye's electronic structure wikipedia.org. While the search results indicate that UV-Vis absorption spectral investigations were performed on SQ-3 and its peptide conjugate SQ-3 PC, specific detailed absorption data, such as the precise wavelengths of maximum absorbance (λmax) for SQ-3 alone, were not provided in the snippets.

Fluorescence Spectroscopy (Steady-State and Time-Resolved)

Fluorescence spectroscopy provides crucial insights into the excited-state behavior and environmental interactions of NIR dyes. Both steady-state and time-resolved techniques are employed to characterize their emission properties.

Time-resolved fluorescence spectroscopy, often employing techniques like time-correlated single photon counting (TCSPC), measures the fluorescence lifetime – the average time a molecule remains in its excited state before emitting a photon. nih.govzolix.com.cn This parameter is highly sensitive to the dye's microenvironment, including polarity and viscosity. zolix.com.cnnih.gov For NIR polymethine dyes, fluorescence lifetime has been shown to be a more sensitive indicator of solvent polarity compared to steady-state spectral shifts. nih.gov Studies have revealed a general trend where dyes with larger steady-state emission shifts also exhibit a greater change in their fluorescence lifetimes. nih.gov Time-resolved fluorescence can also be used to study complex systems, such as the release of dyes from polymeric delivery vehicles, by monitoring changes in lifetime components corresponding to different environments. nih.gov For instance, a solvatochromic dye encapsulated in polymer particles showed two lifetime components, attributed to interactions with hydrophobic (polymer) and aqueous environments, with their fractional contributions changing over time as the dye was released. nih.gov

Aggregation can also significantly impact fluorescence, often leading to quenching. mdpi.comoptica.org However, some NIR dyes exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. magtech.com.cnrsc.org Time-resolved measurements can help elucidate the mechanisms behind these aggregation effects. nih.gov

Near-Infrared Surface-Enhanced Raman Spectroscopy (NIR-SERS) Investigations

Near-infrared Surface-Enhanced Raman Spectroscopy (NIR-SERS) is a powerful technique that utilizes the enhancement of Raman scattering signals from molecules adsorbed onto plasmonic nanostructures, typically gold or silver nanoparticles, when excited by a NIR laser. rsc.orgoptica.orgbuffalostate.edu This technique is particularly advantageous for bioimaging applications due to the reduced autofluorescence and increased tissue penetration depth in the NIR region. optica.orgbuffalostate.edu

NIR dyes can serve as resonant Raman reporters in SERS, leading to surface-enhanced resonance Raman scattering (SERRS). nih.govnih.gov In SERRS, the excitation wavelength is close to the electronic absorption band of the dye, providing an additional enhancement of the Raman signal. nih.gov Studies have investigated the interaction between novel phenothiazine-merocyanine dyes and gold nanostructures using NIR-SERS to assess their potential in applications like dye-sensitized solar cells. rsc.org The SERS intensity was found to depend on the functional groups present in the dyes and the type of gold nanostructure used. rsc.org

The efficiency of NIR-SERS can be further enhanced by controlling the aggregation of plasmonic nanoparticles to create "hot-spots" where the electromagnetic field is highly localized. buffalostate.edu Methods like quick freezing-induced gold aggregates (QFIAAs) have been developed to achieve stable and controllable aggregation for reliable SERS signals. buffalostate.edu Furthermore, cryogenic temperatures have been shown to significantly improve NIR-SERS detection limits by suppressing non-radiative recombination processes. optica.org

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy (TAS) is an ultrafast spectroscopic technique used to study the dynamics of excited states and charge carriers in materials on a femtosecond to nanosecond timescale. kyoto-u.ac.jpnih.govoptica.orgacs.org This technique involves exciting a sample with a short laser pulse and then probing the transient changes in absorbance at different wavelengths with a delayed probe pulse. acs.orgresearchgate.net

In the context of NIR dyes, femtosecond TAS is employed to investigate ultrafast processes such as electron injection, energy transfer, and charge separation/recombination. kyoto-u.ac.jpnih.govoptica.orgresearchgate.net For example, femtosecond transient absorption studies have been used to understand the mechanism of NIR-dye sensitization in bulk heterojunction polymer solar cells. kyoto-u.ac.jpnih.gov These studies revealed that the incorporation of NIR dyes can improve the photovoltaic conversion efficiency by direct light absorption and energy transfer from the polymer to the dye. kyoto-u.ac.jpnih.gov Femtosecond TAS can track distinct excited state, cation, and anion signals, providing detailed kinetic analysis of photoinitiated processes. researchgate.net Studies using this technique have investigated intraligand charge separation and charge recombination in donor-bridge-acceptor systems involving NIR-absorbing chromophores. researchgate.net

Femtosecond TAS has also been utilized to study dye aggregation, revealing it as a factor limiting electron injection yield in transparent dye-sensitized solar cells incorporating NIR-absorbing cyanine (B1664457) derivatives. optica.org

Examination of Environmental and Structural Influences on Photophysical Properties

The photophysical properties of NIR dyes, including their emission characteristics, are highly sensitive to their surrounding environment and molecular structure. Understanding these influences is crucial for designing dyes with tailored properties for specific applications.

Solvent Effects on Near-Infrared Dye Emission

Solvent polarity and other solvent properties can significantly impact the absorption and emission spectra of NIR dyes, a phenomenon known as solvatochromism. nih.govnsf.govresearchgate.net Changes in solvent polarity can affect the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption and emission wavelengths. nsf.gov

Studies have shown that the emission maxima of some cyanine dyes can be tuned over a considerable range (e.g., ~200 nm) by selecting different solvents. nsf.gov Solvents like THF and DMF may result in higher energy emission peaks, while DMSO, methanol, and ethanol (B145695) can lead to red-shifted emission. nsf.gov The extent of the Stokes shift, the difference between the absorption and emission maxima, can also be influenced by the solvent. nsf.gov

While steady-state spectral shifts due to solvent effects might be relatively small for some NIR polymethine dyes, their fluorescence lifetimes can be much more sensitive to solvent polarity. nih.gov This makes fluorescence lifetime measurements a valuable tool for probing the micropolarity of biological systems using NIR dyes as probes. nih.gov

Correlation between Structural Symmetry and Dichromic Fluorescence Phenomena

Dichromic fluorescence, the phenomenon where a single dye molecule exhibits two distinct emission bands, has been observed in some NIR cyanine dyes. nih.gov Research suggests a correlation between the structural symmetry of these dyes and the presence or ratio of these emission bands. nih.govnsf.govnih.govwustl.edu

Structurally nonsymmetrical cyanine dyes appear to favor dichromic fluorescence, often showing a relatively higher emission at a shorter wavelength channel (e.g., 700 nm) compared to a longer wavelength channel (e.g., 800 nm), in contrast to symmetrical dyes. nih.gov This feature suggests that the structural symmetry influences the charge distribution within the molecule, potentially leading to different excited-state relaxation pathways and thus distinct emission bands. nih.gov

Studies have developed libraries of structurally symmetrical and nonsymmetrical NIR fluorescent molecules to further investigate this correlation. nih.gov Preliminary data indicate that the ratio of the emission intensities at the two wavelengths correlates with the structural symmetry of the molecules. nih.gov This relationship holds potential for developing molecular probes whose fluorescence profile changes upon alterations in their structural symmetry, which could be useful for monitoring biological processes. nih.gov For instance, a structurally symmetric dye like IRDye78, where the positive charge is delocalized, does not exhibit dichromic fluorescence, unlike the asymmetric IRDye800cw. nih.gov

Influence of Aggregation on Fluorescence Intensity and Spectral Characteristics

Aggregation is a common phenomenon for organic dyes, particularly in aqueous solutions, and it can significantly impact their fluorescence properties. mdpi.comoptica.orgoptica.orgnih.gov For many conventional fluorescent dyes, aggregation leads to fluorescence quenching, often referred to as aggregation-caused quenching (ACQ). mdpi.com This is typically due to the formation of H-aggregates, which are non-fluorescent or weakly fluorescent.

However, a fascinating counter-phenomenon is aggregation-induced emission (AIE), where molecules are weakly fluorescent in dilute solutions but become strongly emissive in the aggregated state. magtech.com.cnrsc.org This behavior is particularly relevant for some NIR dyes and is often associated with the restriction of intramolecular motion in the aggregated state. magtech.com.cn

The influence of aggregation on NIR dye fluorescence can manifest in several ways:

Fluorescence Quenching: As dye concentration increases in solutions where ACQ occurs, the fluorescence intensity decreases due to the formation of non-emissive aggregates. mdpi.com

Spectral Shifts: Aggregation can lead to changes in the absorption and emission spectra, often resulting in hypsochromic (blue) or bathochromic (red) shifts depending on the type of aggregate formed (H- or J-aggregates). rsc.org

Enhanced Emission: For AIE-active NIR dyes, aggregation leads to a significant increase in fluorescence intensity. magtech.com.cnrsc.org This property is exploited in the design of bright fluorescent nanomaterials. rsc.org

Influence on Lifetime: Aggregation can affect fluorescence lifetimes by introducing additional non-radiative decay pathways. nih.gov

Studies on squaraine dyes, a class of NIR dyes, have shown that aggregation in aqueous media can lead to pronounced fluorescence quenching compared to organic solvents. mdpi.com This quenching can be attributed to a combination of aggregation-induced quenching (AIQ) and fluorescence resonance energy transfer (FRET). mdpi.com Conversely, ionic AIE dyes with bulky counterions have been shown to form small, bright polymeric nanoparticles with good fluorescence quantum yield and NIR emission upon encapsulation, demonstrating the potential of controlling aggregation for enhanced fluorescence. rsc.org

Theoretical and Computational Investigations of Near Infrared Dyes

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical calculations, particularly those based on density functional theory (DFT) and time-dependent density functional theory (TD-DFT), are fundamental tools for understanding the electronic structure and excited-state properties of NIR dyes. These calculations provide detailed information about molecular geometries, energy levels, and transitions, which are critical for predicting and interpreting their spectroscopic behavior.

Density Functional Theory (DFT) Approaches for Ground State Geometries and Electronic Properties

DFT is widely employed to optimize the ground state geometries of NIR dye molecules and calculate their electronic properties. By approximating the electron density, DFT can determine the most stable molecular arrangement and provide insights into the distribution of electrons within the molecule. This is essential for understanding how structural variations influence electronic characteristics. For instance, DFT calculations have been used to study the electronic structures of various organic dye sensitizers, including those relevant to the NIR region, to understand their potential in applications like solar cells. The choice of functional and basis set in DFT calculations is crucial for achieving a balance between computational cost and accuracy, particularly for large organic molecules and those involving charge transfer.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

TD-DFT is an extension of DFT used to investigate the excited electronic states of molecules and simulate their absorption and emission spectra. This method allows for the calculation of excitation energies, oscillator strengths (related to absorption intensity), and the nature of electronic transitions (e.g., π→π* or charge transfer). TD-DFT calculations have been applied to various NIR dyes to predict their absorption maxima and understand the electronic transitions responsible for NIR absorption. For example, TD-DFT calculations confirmed experimental observations for a high-performance n-type semiconducting NIR dye (compound 3), showing that the S₀ → S₁ transition, corresponding to electron excitation from HOMO to LUMO, had a much smaller oscillator strength compared to higher energy transitions. While TD-DFT is a powerful tool, accurately modeling the excited-state properties of some NIR dyes, particularly those with significant charge transfer character, can be challenging, and the choice of functional impacts the accuracy of predicted excitation energies. Methodological surveys have explored simplified TD-DFT methods to improve speed and accuracy in predicting UV-Vis-NIR spectra of complex dyes like phthalocyanines.

Calculation of Frontier Molecular Orbital (FMO) Energy Levels (HOMO-LUMO Gap Analysis)

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of computational studies on NIR dyes. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the energy required for the lowest-energy electronic transition, which often corresponds to the longest absorption wavelength, frequently falling in the NIR region for these dyes. DFT calculations are commonly used to determine HOMO and LUMO energy levels. A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths. For instance, a NIR dye (compound 3) was reported to have an exceptionally low LUMO level at -4.7 eV, contributing to its NIR absorption around 1100 nm. Studies on other NIR dyes, such as MK-3, have also utilized HOMO-LUMO gap analysis to understand the effect of structural modifications on absorption wavelengths. The delocalization of HOMO and LUMO across the molecular framework is also investigated to understand the nature of electronic transitions and light-absorbing ability.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are valuable for studying the dynamic behavior of NIR dyes, including their conformational flexibility and interactions with their environment, such as solvents or biological membranes. MD simulations can provide insights into processes like dye aggregation, which can significantly influence their photophysical properties and performance in various applications. For example, MD simulations have been used to understand the self-assembly of cyanine (B1664457) dyes into J-aggregates, which exhibit distinct NIR absorption and emission properties. These simulations can reveal the nature of intermolecular forces, such as hydrophobic interactions or π-π stacking, that drive aggregation. MD can also be employed to study the interaction of NIR dyes with lipid membranes, which is relevant for their use in bioimaging and photothermal therapies.

Predictive Modeling for Rational Near-Infrared Dye Design and Optimization

Computational methods play a crucial role in the rational design and optimization of new NIR dyes with tailored properties. By combining quantum mechanical calculations with predictive modeling approaches, researchers can screen potential dye candidates in silico before experimental synthesis, significantly accelerating the discovery process. Predictive models often utilize calculated electronic structure parameters, such as HOMO-LUMO energy levels and transition energies, to forecast properties like absorption and emission wavelengths. Calibrating computational predictions with experimental data can further improve the accuracy of these models, enabling the fine-tuning of dye structures for specific applications. This approach allows for the systematic exploration of structural modifications and their impact on the desired NIR absorption and emission characteristics. Predictive modeling based on computational chemistry helps in identifying promising molecular designs, reducing the time and resources required for experimental synthesis and characterization.

| Computational Method | Application to NIR Dyes | Key Insights Provided |

| DFT | Ground state geometry optimization, electronic structure calculation | Molecular shape, electron distribution, stability |

| TD-DFT | Excited state property calculation, absorption/emission spectra simulation | Excitation energies, absorption/emission wavelengths, transition intensities, nature of electronic transitions |

| FMO Analysis | Calculation of HOMO/LUMO energy levels, band gap analysis | Relationship between electronic structure and optical properties, prediction of absorption wavelength |

| Molecular Dynamics | Study of conformational flexibility, aggregation behavior, interactions with environment | Self-assembly mechanisms, solvent effects, interactions with biomolecules or interfaces |

| Predictive Modeling | In silico screening and optimization of new dye structures | Identification of promising candidates with desired properties, guidance for experimental synthesis and modification |

Based on a thorough review of scientific literature and chemical databases, a specific, universally recognized compound consistently identified as "NIR-3 dye" with detailed research applications in bioimaging could not be found. The term appears in some patent documents referring to a specific chemical structure, but without the detailed biological application studies necessary to fulfill the requested article outline. In academic literature, compounds are often numbered within individual studies (e.g., compound 1, 2, 3), and "NIR-3" may refer to different molecules in different papers, rather than one specific dye.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on a compound named "this compound" as per the user's strict instructions. Writing an article on general near-infrared dyes would contradict the explicit requirement to focus on a single, specific compound.

Advanced Research Applications of Near Infrared Dyes

Innovations in Near-Infrared Bioimaging Probes

Molecular Sensing Applications in Research Biology

pH-Sensitive Near-Infrared Probes

The development of pH-sensitive NIR probes is crucial for studying physiological and pathological processes associated with pH changes, such as in tumor microenvironments and cellular organelles. nih.gov An ideal probe for in vivo use should be optically active in the 700–900 nm range and have a pKa within a physiologically relevant range. nih.gov

Researchers have successfully developed NIR probes that indicate pH changes through alterations in fluorescence intensity or lifetime. nih.govresearchgate.net For example, by modifying a hexamethylindotricarbocyanine skeleton with a tertiary amine, a pH-sensitive probe named LS482 was created. nih.gov This compound demonstrates distinct fluorescence lifetimes for its protonated (~1.16 ns) and deprotonated (~1.4 ns) forms, allowing for pH measurement independent of probe concentration. nih.gov Other strategies include synthesizing derivatives of Indocyanine green (ICG) that feature closed-ring structures at neutral or basic pH and convert to an emissive, open-ring form in the acidic environments of intracellular compartments. rsc.org Similarly, nanosensors based on the Nile Blue dye platform have been shown to report clinically relevant pH changes in tumor spheroids and subcellular organelles through pH-dependent shifts in their emission spectra. acs.org

The mechanism of pH sensitivity in many cyanine-based dyes involves the protonation/deprotonation of an amino group electronically coupled to the fluorophore's structure. nih.gov This alters the electronic state of the dye, leading to a detectable change in its photophysical properties.

Table 1: Examples of pH-Sensitive Near-Infrared Probes

| Probe Name/Class | Mechanism of Action | pKa / Sensitive Range | Application |

|---|---|---|---|

| LS482 | Fluorescence Lifetime Change | ~5.5 | In vivo pH imaging in physiological range nih.gov |

| ICG Derivatives | Structural conversion (closed to open ring) | Responsive to acidic intracellular pH | Imaging acidic organelles in cells rsc.org |

| Nile Blue-based Nanosensors | Change in emission spectra | Sensitive around physiological pH | pH sensing at subcellular and interstitial levels acs.org |

| Aza-BODIPY Dyes | Off-on fluorescence (PET suppression) | pKa = 6.2-6.6 | Live-cell imaging and cell tracking elsevierpure.com |

Applications in Optical Molecular Imaging Research Methodologies

NIR dyes are integral to modern optical molecular imaging, enabling researchers to visualize and track biological processes with high sensitivity and resolution. nih.govnih.gov Their unique properties have led to their adoption in a wide range of advanced imaging methodologies.

Long-term imaging at the single-molecule level requires fluorophores with exceptional photostability to resist photobleaching under continuous laser irradiation. nih.govnih.gov Recent advances in dye chemistry have produced ultra-photostable small-molecule NIR dyes suitable for these demanding applications. nih.govresearchgate.net For instance, a class of aminofluorene dyes with compact molecular structures exhibits unparalleled photostability, attributed to a phenomenon known as aromaticity reversal upon electronic excitation. nih.gov Another example is the asymmetric cyanine (B1664457) dye Phoenix Fluor 555 (PF555), which shows a photobleaching lifetime an order of magnitude longer than conventional dyes, enabling the tracking of single protein dynamics on the plasma membrane of living cells under physiological conditions. nih.gov The development of such highly photostable NIR probes is a significant advancement for studying molecular dynamics over extended periods. nih.gov

A primary advantage of NIR dyes is their ability to facilitate deep-tissue imaging. biotium.comcore.ac.uk The reduced scattering and absorption of NIR light (700-1700 nm) by endogenous components like water and hemoglobin allows for greater penetration depth compared to visible light. biotium.comrsc.orgnih.gov This has enabled non-invasive visualization of structures and processes deep within living organisms. nih.govaatbio.com

Cyanine dyes are a prominent class of NIR fluorophores used for in vivo imaging due to their high molar absorptivity and good photostability. core.ac.uknih.gov To enhance their performance for deep tissue applications, cyanine dyes can be complexed with albumin, which improves their brightness and photostability. hep.com.cnnus.edu.sg The development of probes specifically for the NIR-II window (1000-1700 nm) has pushed the boundaries of imaging depth even further. hep.com.cn For example, the tailored fluorophore IR-780, when bound to albumin, serves as a long-lasting and highly stable probe for NIR-II bioimaging. nus.edu.sg

The expansion of the fluorophore palette into the NIR region provides more options for multicolor imaging, allowing for the simultaneous observation of multiple molecular targets. nih.govnih.gov By using NIR dyes with distinct spectral properties, researchers can avoid the spectral overlap that often complicates experiments using multiple visible-range fluorophores like GFP and RFP. mdpi.com

For example, iFluor® series dyes such as iFluor® 750 (Ex/Em: ~757/779 nm) and iFluor® 790 (Ex/Em: ~783/814 nm) have emission profiles that are well-separated from common far-red fluorophores. aatbio.com This spectral separation is critical for facilitating clear multicolor analysis in applications like flow cytometry and Western blotting. aatbio.com The ability to combine NIR probes with traditional visible dyes in a single experiment significantly enhances the potential to study complex interactions within biological systems. nih.govmdpi.com

The high sensitivity and spatiotemporal resolution afforded by NIR fluorescence imaging make it an ideal tool for the real-time, non-invasive monitoring of dynamic biological processes in vivo. aatbio.comacs.orgnih.gov NIR probes offer excellent signal-to-noise ratios because biological tissues exhibit minimal autofluorescence in this spectral range, allowing for clear tracking of molecular events as they happen. acs.orgresearchgate.net

Infrared fluorescent proteins (iRFPs) have been developed as probes that permit prolonged, continuous imaging for up to 15 months. nih.gov This system has been successfully used to track liver regeneration and observe the pancreas under physiological and pathological conditions over long periods. nih.gov Other platforms, such as near-infrared fluorescent single-walled carbon nanotubes (SWCNTs), have also been utilized to monitor molecular interactions and track cellular events like endocytosis and exocytosis in real-time. acs.org

NIR probes have become indispensable tools for the in vivo visualization of specific disease markers, aiding in both diagnostics and the evaluation of therapeutic efficacy.

Amyloid Plaque Mapping: In the context of Alzheimer's disease (AD), the abnormal deposition of amyloid-β (Aβ) plaques is a key pathological hallmark. nih.gov NIR fluorescent probes that can cross the blood-brain barrier and bind to these plaques are critical for early diagnosis and research. nih.govrsc.org Probes such as DMP2, which operates in the NIR-II window, can specifically detect Aβ plaques in AD-model mice. nih.gov Another NIR probe, CRANAD-3, has proven superior for deep in vivo two-photon imaging of brain amyloid plaques compared to conventional shorter-wavelength probes. nih.gov These specialized dyes often feature a "push-pull" electronic architecture and show a strong enhancement of their fluorescent signal upon binding to Aβ fibrils. rsc.org

Peripheral Nerve Damage Assessment: Accidental damage to peripheral nerves during surgery is a significant clinical problem. nih.govresearchgate.net The development of nerve-specific NIR fluorophores is a critical step toward creating optical guidance systems for surgeons. nih.gov Researchers have evaluated polymethine dyes for this purpose, identifying hydrophilic compounds like LS601 as excellent candidates for constructing nerve-targeted probes. nih.gov Studies have shown that such dyes can be used for non-invasive imaging at clinically relevant depths without causing neurotoxicity. nih.gov More recently, Oxazine derivatives have been investigated to highlight peripheral nerve structures in both small and large animals, providing nerve-targeted signals for up to 12 hours after a single injection. researchgate.net

Table 2: Research Findings for NIR Dyes in Disease Visualization

| Research Area | NIR Probe Example(s) | Key Finding |

|---|---|---|

| Amyloid Plaque Mapping | DMP2 | Exhibits high affinity for Aβ fibrils and activates NIR-II fluorescence upon binding, allowing specific in vivo detection in AD models. nih.gov |

| Amyloid Plaque Mapping | CRANAD-3 | Enables deep in vivo two-photon imaging of amyloid plaques in the brain with superior performance over shorter-wavelength probes. nih.gov |

| Amyloid Plaque Mapping | BAOP-16 | Shows a selective increase in fluorescence upon binding to soluble Aβ aggregates, allowing detection in the brains of AD model mice. acs.org |

| Peripheral Nerve Assessment | LS601 (Polymethine dye) | A hydrophilic dye suitable for designing targeted probes for non-invasive diagnosis of peripheral nerve injuries. nih.gov |

| Peripheral Nerve Assessment | Oxazine 4 | Provides nerve-targeted signal in the brachial plexus and sciatic nerve for up to 12 hours, enabling precision nerve imaging. researchgate.net |

Image-Guided Surgical Research Methodologies

Near-infrared (NIR) fluorescence imaging is a rapidly advancing modality in surgical research, offering real-time, high-resolution visualization of anatomical structures and pathological tissues. ohsu.edu Operating within the NIR window (typically 700-900 nm) is advantageous because it minimizes interference from tissue autofluorescence and reduces light scattering, thereby enhancing tissue penetration depth and improving the signal-to-background ratio. ohsu.edunih.gov This technology provides surgeons with intraoperative guidance that is not visible to the naked eye, bridging the gap between preoperative imaging and the surgical procedure. nih.gov

Research in this area heavily relies on the development of NIR fluorescent contrast agents. While agents like Indocyanine Green (ICG) and Methylene Blue are FDA-approved, they are non-specific blood pool agents. ohsu.edu Consequently, significant research is focused on creating novel NIR fluorophores and conjugates that can actively or passively target tumor tissues. thno.org Active targeting involves linking the dye to molecules that bind to specific receptors on cancer cells, while passive targeting often utilizes the enhanced permeability and retention (EPR) effect observed in many tumors. thno.org These targeted probes allow for precise demarcation of tumor margins, identification of residual cancer cells after resection, and mapping of sentinel lymph nodes, all of which are critical for improving oncologic surgical outcomes. ohsu.edumdpi.com

Future Directions and Emerging Research Avenues for Near Infrared Dyes

Exploration of Second and Third Near-Infrared (NIR-II/NIR-III) Emitting Dyes

The exploration of dyes emitting in the NIR-II and NIR-III windows is a critical area of current research. The longer wavelengths in these regions offer superior penetration depth and reduced scattering, promising even higher spatial resolution and signal-to-background ratios for deep tissue imaging. nih.govmdpi.comacs.org While the NIR-II window (1000–1700 nm) has seen significant advancements with the development of various fluorescent probes, including cyanine (B1664457) dyes, BODIPY probes, and aggregation-induced emission fluorophores, the NIR-III window (1700–2500 nm) remains a frontier with challenges in developing suitable emissive materials. nih.govmdpi.comacs.org

Developing dyes for these longer wavelengths is challenging due to factors such as decreased fluorescence quantum yields and difficulties in synthesis and functionalization. However, the potential benefits for applications like image-guided surgery and high-resolution in vivo imaging drive continued efforts in this area. nih.govacs.org Researchers are actively seeking new molecular designs and material platforms to achieve efficient emission in the NIR-II and, particularly, the NIR-III range. nih.govacs.org

Development of Novel Near-Infrared Dye Platforms with Unprecedented Photophysical Characteristics

The development of novel NIR dye platforms with enhanced photophysical characteristics is crucial for overcoming the limitations of existing dyes. Key areas of focus include improving photostability, increasing fluorescence quantum yield, and achieving tunable absorption and emission wavelengths, especially towards the NIR-II and NIR-III regions. nih.govwikipedia.orgresearchgate.nettocris.com Many conventional NIR dyes, such as some cyanine derivatives, suffer from poor photostability and low quantum yields, which hinder long-term and sensitive bioimaging. researchgate.nettocris.commnba-journal.com

Novel design strategies involve modifying existing dye scaffolds, such as cyanine and squaraine dyes, and exploring new chromophores. wikipedia.orgtocris.combiorxiv.org Efforts are directed towards synthesizing dyes with rigid structures or incorporating steric protection to reduce non-radiative decay pathways and enhance stability in biological environments. wikipedia.orgresearchgate.net The aim is to create dyes that are not only brighter and more stable but also possess tailored spectral properties for specific imaging applications in the NIR-II and NIR-III windows. nih.govacs.org

Advanced Bioconjugation Strategies for Targeted Probe Development

Advanced bioconjugation strategies are essential for developing targeted NIR probes that can selectively accumulate at sites of interest, such as tumors or specific cellular structures. rndsystems.comwikipedia.orgnih.gov Conjugating NIR dyes to biomolecules like antibodies, peptides, or small molecules allows for targeted delivery, improving the signal-to-background ratio and enabling molecular imaging. rndsystems.comwikipedia.orgnih.govrsc.org

Future directions in bioconjugation involve developing efficient and robust coupling chemistries that preserve the photophysical properties of the dye and the biological activity of the targeting molecule. rsc.org Strategies are being explored to control the degree of labeling and the site of conjugation to optimize probe performance in vivo. rsc.org Targeted probes are particularly valuable for imaging in the NIR-II and NIR-III windows, where reduced background autofluorescence allows for highly sensitive detection of targeted signals. nih.govrndsystems.comacs.org

Integration of Near-Infrared Dyes with Nanomaterials for Enhanced Performance

The integration of NIR dyes with nanomaterials offers a versatile approach to enhance their performance for bioimaging and therapeutic applications. fishersci.comnih.govrsc.org Nanomaterials can serve as carriers for hydrophobic NIR dyes, improving their water solubility and biocompatibility. mnba-journal.comnih.gov They can also protect dyes from degradation, enhance their photostability, and provide a platform for multimodal imaging or theranostic applications. fishersci.comnih.govrsc.org

Q & A

Q. What are the key photophysical properties of NIR-3 dye relevant to bioimaging applications?

NIR-3 exhibits concentration-dependent near-infrared (NIR) emission, with afterglow intensity positively correlated with irradiation power (5–200 mW/cm²) and duration (10–300 sec) . Its afterglow persists for >10 minutes post-irradiation (half-life: 51.6 seconds) and can be reactivated through repeated irradiation cycles. Key parameters include:

Q. How can researchers mitigate hydrophobicity and aggregation issues of NIR-3 in aqueous systems?

NIR dyes often require hydrophilic modifications (e.g., sulfonation, PEGylation) to enhance solubility. Aggregation-induced fluorescence quenching can be minimized by:

- Incorporating charged functional groups to stabilize dispersion .

- Using surfactants or nanoparticle encapsulation (e.g., SPN(NIR-3) in ) . Validation: Monitor hydrodynamic size via dynamic light scattering (DLS) and emission stability under physiological conditions.

Advanced Research Questions

Q. How to correlate NIR-3’s afterglow intensity with reactive oxygen species (ROS) production for therapeutic monitoring?

Experimental Design :

- Use Singlet Oxygen Sensor Green (SOSG) to detect 1O2 generation (Figure 4F) .

- Plot afterglow intensity against SOSG fluorescence (λex/λem = 504/525 nm) to establish correlation (R² = 0.95; Figure 4G) . Data Interpretation Table :

| Irradiation Time (sec) | Afterglow Intensity (a.u.) | 1O2 Yield (μM) |

|---|---|---|

| 60 | 120 ± 8 | 0.45 ± 0.03 |

| 180 | 310 ± 12 | 1.12 ± 0.09 |

| 300 | 480 ± 15 | 1.98 ± 0.15 |

| Note: Ensure real-time synchronization of irradiation and detection systems. |

Q. What morphological characteristics of NIR-3 nanoparticles influence their performance as nanoreporters?

Methodology :

- Analyze SEM images (e.g., Figure in ) to assess particle size (5 μm scale) and crystallinity .

- Correlate irregular particle shapes (e.g., polyhedral vs. spherical) with afterglow efficiency. Optimization Strategy :

- Use solvothermal synthesis to control particle size distribution.

- Validate morphology via TEM/atomic force microscopy (AFM).

Q. How to resolve contradictions between NIR-3’s ROS efficacy and photostability in long-term studies?

Challenge : Prolonged irradiation may degrade dye structure despite high initial ROS yield. Solution :

- Conduct accelerated aging tests under varying pH and temperature.

- Compare SOSG data ( ) with independent ROS assays (e.g., electron paramagnetic resonance) to validate consistency .

- Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., aggregation during irradiation).

Methodological Guidelines

- Spectroscopic Calibration : Normalize NIR-3 signals against reference dyes (e.g., ICG) to account for instrument variability .

- Data Reproducibility : Follow protocols in for lab notebook documentation and statistical analysis of precision/accuracy.

- Ethical Compliance : Adhere to chemical safety guidelines () for handling ROS-generating agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.